(2Z)-3-(carbamimidoylsulfanyl)prop-2-enoic acid sulfate
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Overview
Description
(2Z)-3-(carbamimidoylsulfanyl)prop-2-enoic acid sulfate is a chemical compound with a unique structure that includes a carbamimidoyl group attached to a sulfanyl prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(carbamimidoylsulfanyl)prop-2-enoic acid sulfate typically involves the reaction of a suitable precursor with a carbamimidoylating agent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(carbamimidoylsulfanyl)prop-2-enoic acid sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other derivatives.
Scientific Research Applications
(2Z)-3-(carbamimidoylsulfanyl)prop-2-enoic acid sulfate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-(carbamimidoylsulfanyl)prop-2-enoic acid sulfate involves its interaction with specific molecular targets and pathways. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The sulfanyl group may also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-4-[(2-Hydroxyphenyl)carbamoyl]prop-2-enoic acid: A compound with a similar backbone but different functional groups.
2-methylprop-2-enoic acid: Another compound with a prop-2-enoic acid backbone but different substituents.
Uniqueness
(2Z)-3-(carbamimidoylsulfanyl)prop-2-enoic acid sulfate is unique due to the presence of both carbamimidoyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C4H6N2O6S2-2 |
---|---|
Molecular Weight |
242.2 g/mol |
IUPAC Name |
(Z)-3-carbamimidoylsulfanylprop-2-enoic acid;sulfate |
InChI |
InChI=1S/C4H6N2O2S.H2O4S/c5-4(6)9-2-1-3(7)8;1-5(2,3)4/h1-2H,(H3,5,6)(H,7,8);(H2,1,2,3,4)/p-2/b2-1-; |
InChI Key |
UWVNHPNVOMFDHW-ODZAUARKSA-L |
Isomeric SMILES |
C(=C\SC(=N)N)\C(=O)O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C(=CSC(=N)N)C(=O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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